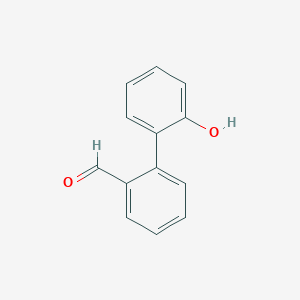

2-(2-Formylphenyl)phenol

描述

2-(2-Formylphenyl)phenol is a bifunctional aromatic compound featuring a phenolic hydroxyl group and an aldehyde moiety on adjacent phenyl rings. This structure enables diverse reactivity, including participation in Schiff base formation, nucleophilic additions, and coordination chemistry. It serves as a key intermediate in synthesizing heterocyclic compounds such as isoquinolinates and Mannich bases, which exhibit biological activities .

The compound has been utilized in medicinal chemistry for developing prodrugs and enzyme inhibitors. For example, 2-formylphenyl esters derived from this scaffold act as aspirin prodrugs, undergoing hydrolysis to release active metabolites . Additionally, derivatives like 2-(2-Formylphenyl)acetic acid demonstrate antiviral and antitumor properties by inhibiting viral DNA polymerase and interacting with γ-secretase .

属性

IUPAC Name |

2-(2-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-9,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLZLVXOMJFVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575383 | |

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67608-60-0 | |

| Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-(2-Formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions and reagents .

化学反应分析

2-(2-Formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents like H₂O₂, oxone, and organic hypervalent iodine.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.

科学研究应用

2-(2-Formylphenyl)phenol is used in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme interactions and cellular processes.

Industry: It is used in the production of polymers, resins, and other industrial materials.

作用机制

The mechanism of action of 2-(2-Formylphenyl)phenol involves its interaction with various molecular targets. Phenolic compounds, including 2-(2-Formylphenyl)phenol, can interfere with bacterial cell wall synthesis, DNA replication, and enzyme production . These interactions lead to increased sensitivity of bacterial cells to these compounds, making them effective antimicrobial agents .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural and functional attributes of 2-(2-Formylphenyl)phenol and its analogs:

Pharmacokinetic and Toxicity Profiles

- 2-(2-Formylphenyl)acetic acid demonstrates favorable pharmacokinetics in plasma, likely due to interactions with γ-secretase inhibitors .

生物活性

2-(2-Formylphenyl)phenol, also known as salicylaldehyde derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique phenolic structure, which contributes to various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide an in-depth overview of the biological activity of 2-(2-Formylphenyl)phenol, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Formylphenyl)phenol is C13H10O2, with a molecular weight of 210.22 g/mol. Its structure includes two phenolic rings and an aldehyde functional group, which are critical for its biological interactions.

1. Antimicrobial Activity

Research has demonstrated that 2-(2-Formylphenyl)phenol exhibits significant antimicrobial properties against various bacterial strains. In a study assessing the antibacterial efficacy of phenolic compounds, it was found that this compound showed notable inhibition of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Anti-inflammatory Effects

2-(2-Formylphenyl)phenol has been investigated for its anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In a controlled laboratory setting, macrophages treated with varying concentrations of 2-(2-Formylphenyl)phenol showed a dose-dependent decrease in cytokine levels compared to untreated controls. The findings suggest potential therapeutic applications in inflammatory diseases.

3. Anticancer Properties

The anticancer potential of 2-(2-Formylphenyl)phenol has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

The compound's mechanism of action is thought to involve induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of 2-(2-Formylphenyl)phenol is attributed to its ability to interact with cellular targets. It is believed to modulate signaling pathways associated with inflammation and cancer progression by acting on specific receptors or enzymes involved in these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。